Oxoglaucine

Übersicht

Beschreibung

Oxoglaucin ist ein Oxoaporphin-Alkaloid, das aus verschiedenen Pflanzen isoliert wurde, darunter solche aus den Familien der Annonaceae, Lauraceae, Magnoliaceae, Fumariaceae, Menispermaceae und Papaveraceae . Es ist bekannt für seine Rolle in den Abwehrmechanismen von Pflanzen, insbesondere als Singulett-Sauerstoff-Photosensibilisator . Die Verbindung hat ein Phenalenon-ähnliches Chromophor, das zu ihren photochemischen Eigenschaften beiträgt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Oxoglaucin kann durch Oxidation von Glaucin synthetisiert werden, einem weiteren Alkaloid, das in denselben Pflanzen vorkommt . Die Oxidation kann durch chemische und photochemische Prozesse erreicht werden, insbesondere durch Singulett-Sauerstoff . Die Reaktionsbedingungen beinhalten typischerweise nichtpolare Umgebungen, um die Effizienz der Singulett-Sauerstoff-Photosensibilisierung zu maximieren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Oxoglaucin sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich die Extraktion von Glaucin aus Pflanzenquellen, gefolgt von seiner Oxidation zu Oxoglaucin. Der Extraktionsprozess kann eine Lösungsmittelextraktion umfassen, gefolgt von Reinigungsschritten wie Chromatographie, um Glaucin zu isolieren, bevor es in Oxoglaucin umgewandelt wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxoglaucine can be synthesized through the oxidation of glaucine, another alkaloid found in the same plants . The oxidation can be achieved using chemical and photochemical processes, particularly by singlet oxygen . The reaction conditions typically involve nonpolar environments to maximize the efficiency of singlet oxygen photosensitization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve the extraction of glaucine from plant sources followed by its oxidation to this compound. The extraction process may include solvent extraction, followed by purification steps such as chromatography to isolate glaucine before its conversion to this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxoglaucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxoglaucin kann oxidiert werden, um andere Alkaloide wie Corunnine und Pontevedrin zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zu Glaucin reduziert werden.

Substitution: Oxoglaucin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Singulett-Sauerstoff ist ein häufig verwendetes Reagenz für die Oxidation von Glaucin zu Oxoglaucin.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Methoxygruppen in Oxoglaucin zu substituieren.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Oxoglaucin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Singulett-Sauerstoff-Photosensibilisator in photochemischen Studien verwendet.

Biologie: Oxoglaucin wurde auf seine Rolle in den Abwehrmechanismen von Pflanzen untersucht.

Medizin: Die Verbindung hat sich als vielversprechend erwiesen, um Arthrose zu lindern, indem die Autophagie aktiviert und der Kalziumeinstrom über den TRPV5/Calmodulin/CAMK-II-Weg blockiert wird.

Wirkmechanismus

Oxoglaucin übt seine Wirkungen über mehrere Mechanismen aus:

Photosensibilisierung: Es wirkt als Singulett-Sauerstoff-Photosensibilisator und erzeugt reaktive Sauerstoffspezies, die Pathogene schädigen können.

Calciumkanalblockade: Oxoglaucin blockiert den Kalziumeinstrom über den TRPV5/Calmodulin/CAMK-II-Weg, was zur Aktivierung der Autophagie und Linderung von Arthrose führt.

Antivirale Aktivität: Die Verbindung hemmt den PI4KB/Oxysterol-bindenden Proteinweg in der Enterovirus-Replikation.

Antitumoraktivität: Oxoglaucin hemmt die Proliferation von Brustkrebszellen über Wege wie PI3K-Akt und ErbB-Signalisierung.

Wirkmechanismus

Oxoglaucine exerts its effects through several mechanisms:

Photosensitization: It acts as a singlet oxygen photosensitizer, generating reactive oxygen species that can damage pathogens.

Calcium Channel Blockade: This compound blocks calcium influx through the TRPV5/calmodulin/CAMK-II pathway, leading to the activation of autophagy and alleviation of osteoarthritis.

Antiviral Activity: The compound inhibits the PI4KB/oxysterol-binding protein pathway in enterovirus replication.

Anticancer Activity: This compound inhibits breast cancer cell proliferation through pathways such as PI3K-Akt and ErbB signaling.

Vergleich Mit ähnlichen Verbindungen

Oxoglaucin ähnelt anderen Oxoaporphin-Alkaloiden wie Boldin und Glaucin . Es ist einzigartig in seiner hohen Effizienz als Singulett-Sauerstoff-Photosensibilisator und seiner Fähigkeit, den Kalziumeinstrom zu blockieren . Andere ähnliche Verbindungen umfassen:

Boldin: Ein Alkaloid mit antioxidativen Eigenschaften.

Glaucin: Die reduzierte Form von Oxoglaucin, die oxidiert werden kann, um Oxoglaucin zu bilden.

Corunnine: Ein Oxidationsprodukt von Oxoglaucin.

Pontevedrin: Ein weiteres Oxidationsprodukt von Oxoglaucin.

Die einzigartige Kombination aus photochemischen, antiviralen und Antitumoreigenschaften von Oxoglaucin macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen.

Biologische Aktivität

Oxoglaucine, an isoquinoline alkaloid derived from various plant sources, has gained attention for its diverse biological activities, including anti-inflammatory, antifibrotic, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound's chemical structure allows it to interact with various biological targets. Its planar aromatic structure facilitates intercalation between DNA base pairs, which is believed to contribute to its significant antitumor properties. Moreover, this compound can form complexes with metal ions, enhancing its biological activity through synergistic effects.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic effects of this compound in hepatic fibrosis. A significant study demonstrated that this compound suppresses TGFβ signaling pathways in hepatocytes, leading to reduced expression of fibrogenic markers such as Col1a1 and αSMA. The key findings include:

- Cell Viability : this compound was shown to be non-toxic at concentrations up to 10 μM in Hepa1c1c7 cells.

- TGFβ-Induced Phosphorylation : this compound significantly attenuated TGFβ-induced phosphorylation of Smad2, a critical mediator in fibrosis.

- Cytokine Suppression : It suppressed mRNA levels of pro-inflammatory cytokines, indicating potential anti-inflammatory effects .

Anticancer Properties

This compound exhibits notable anticancer activity against various human cancer cell lines. In vitro studies have reported the following:

| Cell Line | ED50 (μM) | Mechanism |

|---|---|---|

| HCT-8 | 2.85 | Intercalation into DNA |

| KB | 5.69 | Intercalation into DNA |

| HeLa | Low activity | Selective cytotoxicity against cervical carcinoma cells |

| MCF-7 | 3.2 (complex) | Enhanced activity when complexed with lanthanides |

The anticancer effect is attributed to its ability to intercalate DNA and inhibit cell proliferation through various pathways .

Antiviral Activity

This compound has also been identified as an effective inhibitor of picornavirus replication. Research indicates that it targets phosphatidylinositol 4-kinase III beta (PI4KB), a crucial enzyme for viral replication. By inhibiting PI4KB, this compound disrupts the viral life cycle and reduces viral RNA synthesis .

Immunomodulatory Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated immunomodulatory effects. A study indicated that low doses of this compound can restore immune function in immunosuppressed mice, suggesting potential applications in treating immune-related disorders .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Eigenschaften

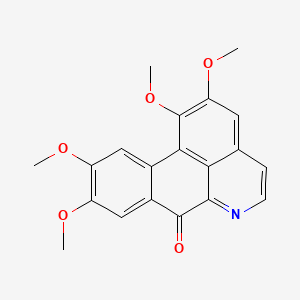

IUPAC Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCETVKVRJFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204285 | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5574-24-3 | |

| Record name | Oxoglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoglaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.